molecular formula C11H16O2 B2700276 3-Cyclopentylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287313-69-1

3-Cyclopentylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2700276
CAS No.: 2287313-69-1
M. Wt: 180.247
InChI Key: HKVZPPOPSJOCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopentylbicyclo[111]pentane-1-carboxylic acid is a chemical compound with the molecular formula C11H16O2 It is characterized by a bicyclo[111]pentane core structure substituted with a cyclopentyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is synthesized via a series of cyclization reactions.

    Introduction of the cyclopentyl group: This step involves the alkylation of the bicyclo[1.1.1]pentane core with a cyclopentyl halide under basic conditions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Types of Reactions:

    Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The cyclopentyl group can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or borane.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Esters, amides, or anhydrides.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-Cyclopentylbicyclo[11

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopentylbicyclo[1.1.1]pentane-1-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

  • 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Comparison:

  • Structural Differences: The primary difference lies in the substituent groups attached to the bicyclo[1.1.1]pentane core. For example, 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid has a phenyl group instead of a cyclopentyl group.
  • Reactivity: The presence of different substituents can significantly influence the reactivity and chemical behavior of these compounds.
  • Applications: While all these compounds may serve as building blocks in organic synthesis, their specific applications can vary based on their unique structural features.

Properties

IUPAC Name

3-cyclopentylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c12-9(13)11-5-10(6-11,7-11)8-3-1-2-4-8/h8H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVZPPOPSJOCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C23CC(C2)(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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